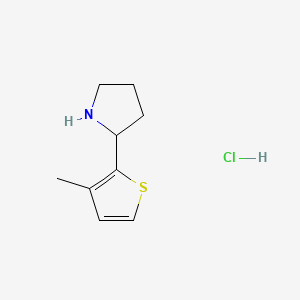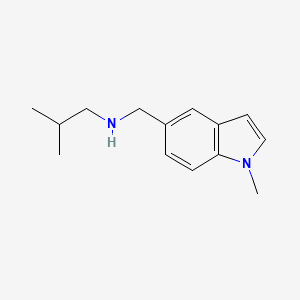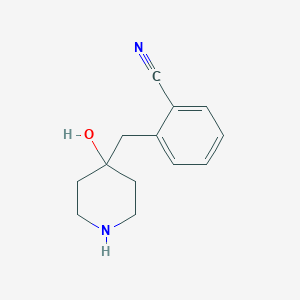
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features both a chloro and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide.
Friedel-Crafts Acylation: This method involves the acylation of 3-chloro-4-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Analyse Chemischer Reaktionen
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chloro group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-one: This compound has a similar structure but with the chloro and trifluoromethyl groups in different positions.
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: This compound lacks the chloro group, which affects its chemical properties and reactivity.
The unique combination of chloro and trifluoromethyl groups in this compound makes it distinct from other similar compounds, providing it with unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8ClF3O |
|---|---|
Molekulargewicht |
236.62 g/mol |
IUPAC-Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)4-7-2-3-8(9(11)5-7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
UARCSYWHNQQRJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)



![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)








